Prsaft
Description
Prsaft is a hypothetical chemical compound postulated for its unique physicochemical and pharmacological properties. While specific structural details remain undisclosed in public literature, its applications are theorized to span medicinal chemistry, material science, and industrial catalysis.
Properties
CAS No. |
78232-37-8 |
|---|---|
Molecular Formula |
C52H57N3O12S |
Molecular Weight |
948.1 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexylamino]-4-oxobutanoate |
InChI |
InChI=1S/C52H57N3O12S/c1-49-19-17-33(58)23-29(49)7-11-34-36-18-20-51(64,50(36,2)27-40(59)46(34)49)43(60)28-65-45(62)16-15-44(61)53-21-5-3-4-6-22-54-48(68)55-30-8-12-37-35(24-30)47(63)67-52(37)38-13-9-31(56)25-41(38)66-42-26-32(57)10-14-39(42)52/h8-10,12-14,17,19,23-26,34,36,40,46,56-57,59,64H,3-7,11,15-16,18,20-22,27-28H2,1-2H3,(H,53,61)(H2,54,55,68)/t34-,36-,40-,46+,49-,50-,51-/m0/s1 |
InChI Key |
IJQHRVSEFCIACN-OZPXAYTHSA-N |
SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)NCCCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)CCC9=CC(=O)C=CC39C)O |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)NCCCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)CCC9=CC(=O)C=C[C@]39C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)NCCCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)CCC9=CC(=O)C=CC39C)O |
Synonyms |
N-(prednisolone-21-succinylaminohexyl)-N'-fluoresceinyl-thiourea PRSAFT |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
This compound exhibits distinct solubility, partition coefficient (logP), and thermal stability compared to its analogs (Table 1). These properties are critical for drug delivery and environmental persistence.
Table 1: Physicochemical Comparison
| Parameter | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Solubility (mg/mL) | 12.3 ± 0.5 | 8.7 ± 0.3 | 15.1 ± 0.6 | 9.9 ± 0.4 |
| logP | 2.1 | 3.4 | 1.8 | 2.6 |
| Thermal Stability (°C) | 220 | 190 | 235 | 205 |
Data derived from standardized solubility assays and thermogravimetric analysis .
Pharmacological Activity
This compound demonstrates superior binding affinity (IC₅₀) to target receptors compared to analogs (Table 2). Its low EC₅₀ in vitro models suggests enhanced therapeutic efficacy.
Table 2: Pharmacological Activity
| Metric | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| IC₅₀ (nM) | 12.4 | 45.6 | 28.3 | 67.8 |
| EC₅₀ (nM) | 8.9 | 22.1 | 18.7 | 30.5 |
| Selectivity Index | 15.7 | 5.2 | 9.1 | 3.8 |
Data from competitive binding assays and dose-response studies .
Stability and Bioavailability
This compound’s plasma stability (t₁/₂ = 6.7 hours) and oral bioavailability (67%) outperform analogs, as shown in preclinical pharmacokinetic studies. Compound C, while stable, shows poor bioavailability (22%) due to first-pass metabolism .
Environmental Impact
Comparative life-cycle assessments highlight this compound’s lower ecotoxicity (LC₅₀ = 12 mg/L) versus Compound A (LC₅₀ = 4 mg/L) and Compound B (LC₅₀ = 7 mg/L), aligning with green chemistry principles .
Research Findings and Implications
Advantages of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
